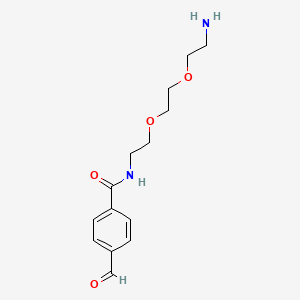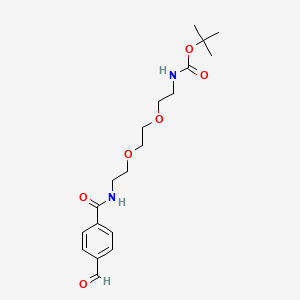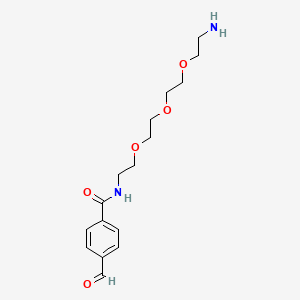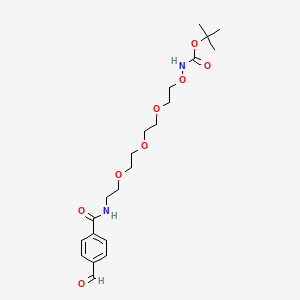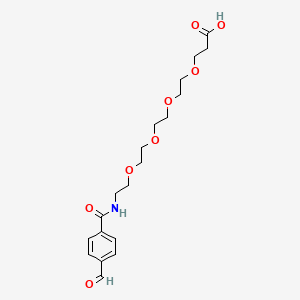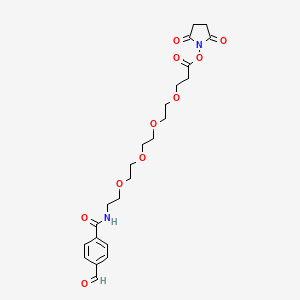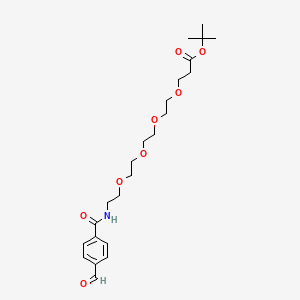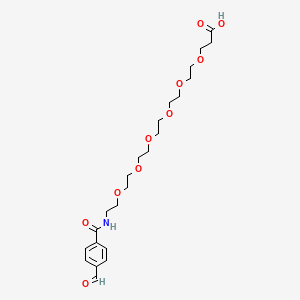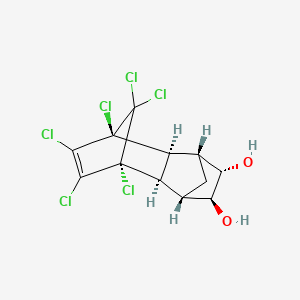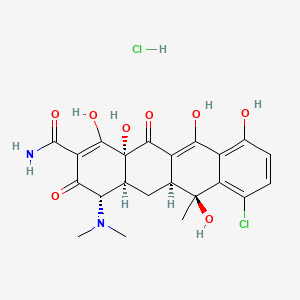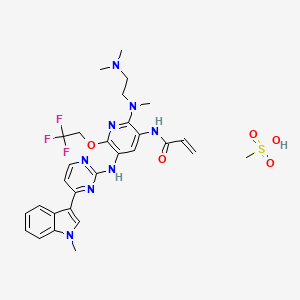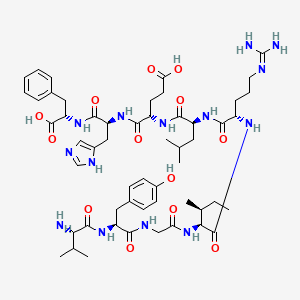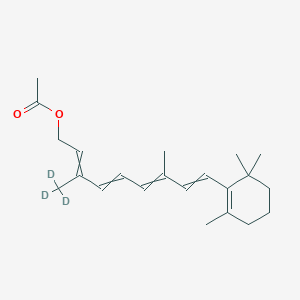![molecular formula C22H25N5O4 B605374 1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea CAS No. 1442684-77-6](/img/structure/B605374.png)
1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a urea group, a bipyridine group, and a pyridine group, among others. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show a significant degree of conjugation, given the presence of multiple aromatic rings. This could have implications for its chemical reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Given the presence of multiple aromatic rings and a urea group, this compound is likely to be relatively stable and may have a high melting point .Aplicaciones Científicas De Investigación
Discovery of New Chemical Derivatives : One study describes the discovery of new chemical derivatives from a marine-derived fungus, including compounds similar in structure to the one , highlighting the ongoing research in marine biochemistry and the potential for new drug discoveries (Chen et al., 2017).
Pharmacokinetics and Anti-Fibrotic Applications : Another research explores the pharmacokinetics of a novel ALK5 inhibitor with a structure related to the mentioned compound. This inhibitor shows potential as an anti-fibrotic drug, suggesting that similar compounds could be developed for treating fibrosis (Kim et al., 2008).
Potential in Osteoporosis Treatment : A study on an alpha(v)beta(3) receptor antagonist indicates potential applications in treating osteoporosis, a condition affecting bone density and strength. The mentioned compound could be part of a class of compounds used for this purpose (Hutchinson et al., 2003).
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : The compound is related to inhibitors of 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in steroid hormone metabolism, indicating potential applications in metabolic disorders like type-2 diabetes (Latli et al., 2017).
Shrimp Preservative Potential : Research on hydroxypyridinone derivatives, similar in structure to the compound , shows they have potential as shrimp preservatives due to their antimicrobial and antioxidant properties (Dai et al., 2016).
Photocytotoxicity in Cancer Therapy : A study on oxovanadium(IV) complexes with vitamin-B6 Schiff base, which shares structural similarities, shows potential in targeted cancer therapy due to its photocytotoxic properties (Banerjee et al., 2016).
Synthesis of Acyclic Nucleoside Analogues : Research into the synthesis of acyclic nucleoside analogues points to potential applications in antiviral drug development (Harnden et al., 1990).
Antifungal, Antibacterial, and Antioxidant Activities : Compounds structurally related to the one have been found to possess significant antifungal, antibacterial, and antioxidant activities, suggesting potential in pharmaceutical applications (Xiao et al., 2014).
Antibacterial Activity : The synthesis of heterocyclic compounds containing 1,3-oxazepine derivatives from 6-methyl 2-thiouracil has shown significant antibacterial activity, indicating the broad potential of such compounds in medical applications (Mohammad et al., 2017).
Phytotoxic Activity : A study on the phytotoxic activity of pyridone derivatives suggests potential agricultural applications in controlling weed growth or as lead structures for developing phytotoxic products (Demuner et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[5-[6-(2-hydroxy-2-methylpropoxy)pyridin-3-yl]-4-(5-methylpyridin-3-yl)oxypyridin-2-yl]-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-14-7-16(11-24-9-14)31-18-8-19(27-21(28)23-4)25-12-17(18)15-5-6-20(26-10-15)30-13-22(2,3)29/h5-12,29H,13H2,1-4H3,(H2,23,25,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUISANLDBDCMPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)OC2=CC(=NC=C2C3=CN=C(C=C3)OCC(C)(C)O)NC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

